molecular formula C29H31N3O6 B11084696 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11084696
M. Wt: 517.6 g/mol
InChI Key: VHFJPNRVWFBCPK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the imidazolidinone core with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-propoxyphenylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating Signal Transduction Pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its similar compounds, it possesses an imidazolidinone core and a propoxyphenylacetamide moiety, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H31N3O6

Molecular Weight

517.6 g/mol

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O6/c1-4-16-38-23-13-11-21(12-14-23)30-27(33)18-24-28(34)32(22-8-6-5-7-9-22)29(35)31(24)19-20-10-15-25(36-2)26(17-20)37-3/h5-15,17,24H,4,16,18-19H2,1-3H3,(H,30,33)

InChI Key

VHFJPNRVWFBCPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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